molecular formula C10H14N2O7S B1401425 (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) CAS No. 19185-26-3

(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)

Cat. No. B1401425
CAS RN: 19185-26-3
M. Wt: 306.29 g/mol
InChI Key: KAXRWMOLNJZCEW-DDWIOCJRSA-N
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Description

“®-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)” is a chemical compound with the molecular formula C10H14N2O7S and a molecular weight of 306.29 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation of β-Amino Acid Derivatives : Enantiomers of aziridinecarboxylic acids reacted with thiols, yielding β-amino acid derivatives with sulfur substituents, demonstrating a route for stereoselective synthesis of peptides or β-lactam derivatives (Hata & Watanabe, 1987).
  • Interactions with 1,3-Binucleophilic Reagent : Reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagent (2-aminophenyl) methanol resulted in the formation of benzopyrroloxazine derivatives, suggesting potential applications in organic synthesis (Amalʼchieva et al., 2022).

Material Science and NLO Applications

  • Growth and Characterization for NLO Application : A study focused on the growth and characterization of a semi-organometallic nonlinear optical crystal incorporating a variant of 4-oxobutanoic acid, highlighting its potential in nonlinear optical applications (Vinoth et al., 2020).

Biological and Pharmacological Research

  • Metabolic Chiral Inversion Study : Research on 4-phenyl-4-oxobutanoic acids revealed insights into metabolic chiral inversion and its relationship with chemical structure, which is critical for understanding drug metabolism and design (Yoshida et al., 1997).
  • Study on Dipeptoid Structures : Investigations into the structure of dipeptoid compounds containing variants of 4-oxobutanoic acid provided insights into their anxiolytic properties, contributing to the development of potential therapeutics (Debaerdemaeker et al., 1993).

Spectroscopy and Structural Analysis

  • Vibrational Spectroscopy : The study of chloramphenicol derivatives using vibrational spectroscopy, including structures involving 4-oxobutanoic acid, provided insights into molecular interactions and drug design (Fernandes et al., 2017).
  • Molecular Docking and Structural Studies : Investigations on butanoic acid derivatives, including comparative spectroscopic and structural analyses, suggested their significance in biological activities, enhancing our understanding of drug-target interactions (Vanasundari et al., 2018).

properties

IUPAC Name

(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743477
Record name (2R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19185-26-3
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, (R)-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19185-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)
Reactant of Route 2
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)
Reactant of Route 3
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)
Reactant of Route 4
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)
Reactant of Route 5
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)
Reactant of Route 6
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)

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